5-Bromo-4-fluoropyrimidine
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Overview
Description
5-Bromo-4-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H2BrFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. The presence of bromine and fluorine atoms in the pyrimidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the nucleophilic substitution reaction, where a pyrimidine derivative is treated with bromine and fluorine sources under controlled conditions. For example, 5-bromo-2-cyano-3-nitropyridine can be used as a starting material, and the reaction is catalyzed by tetra-n-butylammonium fluoride (TBAF) and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of efficient halogenating agents and catalysts ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Palladium-Catalyzed Coupling: The compound can participate in palladium-catalyzed carbon-carbon coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Palladium-Catalyzed Coupling: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Palladium-Catalyzed Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Bromo-4-fluoropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoropyrimidine involves its interaction with biological targets, such as enzymes and nucleic acids. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. For example, in medicinal chemistry, the compound can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar pyrimidine structure but different halogen substituents.
5-Bromo-2-fluoropyrimidine: Another fluorinated pyrimidine derivative with similar chemical properties.
Uniqueness: 5-Bromo-4-fluoropyrimidine is unique due to the specific positioning of bromine and fluorine atoms on the pyrimidine ring, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound for targeted chemical synthesis and biological studies .
Properties
CAS No. |
1806981-20-3 |
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Molecular Formula |
C4H2BrFN2 |
Molecular Weight |
176.97 g/mol |
IUPAC Name |
5-bromo-4-fluoropyrimidine |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-7-2-8-4(3)6/h1-2H |
InChI Key |
JANBRLKWZSDCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)F)Br |
Origin of Product |
United States |
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